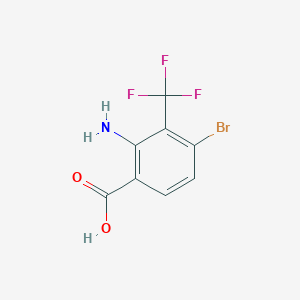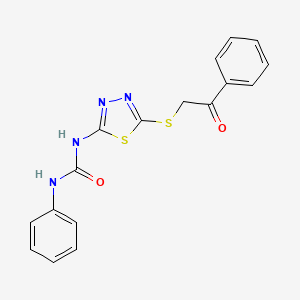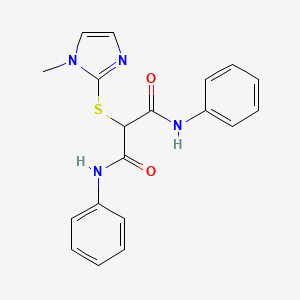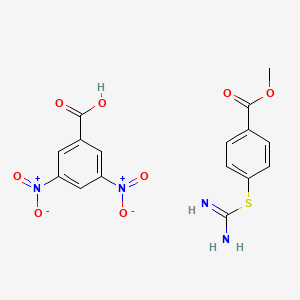
6,7-dimethoxy-4-(2-phenylethylamino)-1H-quinazoline-2-thione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6,7-dimethoxy-4-(2-phenylethylamino)-1H-quinazoline-2-thione, also known as DMPEAQ, is a synthetic compound that has gained attention in scientific research due to its potential as a therapeutic agent. DMPEAQ belongs to the quinazoline family of compounds and has a unique chemical structure that allows it to interact with biological systems in various ways.
Applications De Recherche Scientifique
Synthesis and Chemical Properties
Quinazoline derivatives have been synthesized and evaluated for various pharmacological activities due to their significant basicity and luminescent properties. For instance, benzo[h]quinoline and benzo[h]quinazoline derivatives have been examined as fluorescent proton sponge analogues, displaying high basicity and luminescence in the visible region, distinguishing them from other compounds in their class (Pozharskii et al., 2016). These properties are crucial for applications in chemical sensing and molecular imaging.
Pharmacological Applications
Quinazoline derivatives have been explored for their antimalarial, cytotoxic, antimycobacterial, and antimicrobial activities. A notable study synthesized approximately 150 different 6,7-dimethoxyquinazoline-2,4-diamines, identifying compounds with high antimalarial activity and promising drug leads (Mizukawa et al., 2021). Furthermore, certain carboxamide derivatives of benzo[b][1,6]naphthyridines, related to quinazoline, showed potent cytotoxic activities against various cancer cell lines (Deady et al., 2003).
Biological and Analytical Applications
Quinazoline derivatives have also found applications in biological sensing. For example, a novel quinoline derivative-based two-photon fluorescent probe was developed for tracking superoxide anion in organisms with specific "turn-on" fluorescence response, demonstrating its potential for in vivo imaging of inflammatory response (Li et al., 2017).
Propriétés
| { "Design of the Synthesis Pathway": "The synthesis pathway for 6,7-dimethoxy-4-(2-phenylethylamino)-1H-quinazoline-2-thione involves the reaction of 2-amino-5-methoxybenzoic acid with 2-phenylethylamine to form an amide intermediate. This intermediate is then cyclized with carbon disulfide and sodium hydroxide to form the desired product.", "Starting Materials": [ "2-amino-5-methoxybenzoic acid", "2-phenylethylamine", "carbon disulfide", "sodium hydroxide" ], "Reaction": [ "Step 1: React 2-amino-5-methoxybenzoic acid with 2-phenylethylamine in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) to form an amide intermediate.", "Step 2: Cyclize the amide intermediate with carbon disulfide and sodium hydroxide to form the desired product, 6,7-dimethoxy-4-(2-phenylethylamino)-1H-quinazoline-2-thione." ] } | |
Numéro CAS |
901868-56-2 |
Nom du produit |
6,7-dimethoxy-4-(2-phenylethylamino)-1H-quinazoline-2-thione |
Formule moléculaire |
C18H19N3O2S |
Poids moléculaire |
341.43 |
Nom IUPAC |
6,7-dimethoxy-4-(2-phenylethylamino)-1H-quinazoline-2-thione |
InChI |
InChI=1S/C18H19N3O2S/c1-22-15-10-13-14(11-16(15)23-2)20-18(24)21-17(13)19-9-8-12-6-4-3-5-7-12/h3-7,10-11H,8-9H2,1-2H3,(H2,19,20,21,24) |
Clé InChI |
HNJQVYGVEBWXAZ-UHFFFAOYSA-N |
SMILES |
COC1=C(C=C2C(=C1)C(=NC(=S)N2)NCCC3=CC=CC=C3)OC |
Solubilité |
not available |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-(4-(furan-3-yl)benzyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2973976.png)
![methyl 4-{[9-(2,4-dimethoxyphenyl)-4-oxo-4H,8H,9H,10H-chromeno[8,7-e][1,3]oxazin-3-yl]oxy}benzoate; propan-2-ol](/img/structure/B2973977.png)
![N-(2-(benzo[b]thiophen-3-yl)-2-hydroxyethyl)-8-methoxy-2-oxo-2H-chromene-3-carboxamide](/img/structure/B2973978.png)
![N-(3-methoxypropyl)-5-methyl-3-oxo-2-phenyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B2973979.png)

![2-{3-butyl-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl}-N-(2,3-dihydro-1H-inden-5-yl)acetamide](/img/structure/B2973983.png)


![1,1-Bis(4-chlorophenyl)-2-[(3,4-dimethoxybenzyl)amino]-1-ethanol](/img/structure/B2973987.png)



![N-(1-(1-(3,4-dimethylphenyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)-3-methyl-1H-pyrazol-5-yl)furan-2-carboxamide](/img/structure/B2973994.png)
![N-(6-nitrobenzo[d]thiazol-2-yl)-2-(phenylthio)-N-(pyridin-3-ylmethyl)acetamide](/img/structure/B2973997.png)